[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

Catalog No.
S705095
CAS No.
52364-73-5
M.F
C21H25NO
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

CAS Number

52364-73-5

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

IUPAC Name

4-(4-octoxyphenyl)benzonitrile

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C21H25NO/c1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3

InChI Key

GPGGNNIMKOVSAG-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, commonly referred to as 4-octyloxy-4-biphenylcarbonitrile or 8OCB, is a chemical compound with the molecular formula C21H25NOC_{21}H_{25}NO and a molecular weight of approximately 307.43 g/mol. This compound is characterized by its white crystalline appearance and is classified as a low molar mass liquid crystal. It exhibits different liquid crystalline phases depending on temperature, primarily existing in the smectic-A phase at room temperature . The compound is notable for its unique structural features, including a biphenyl core with a carbonitrile group and an octyloxy substituent, which significantly influence its physical and chemical properties.

The mechanism of action of 8OCB is related to its liquid crystalline properties. In the nematic phase, the elongated molecules exhibit a certain degree of order, allowing them to influence light propagation and create electro-optical effects []. This property makes 8OCB valuable for various applications in liquid crystal displays (LCDs).

Liquid Crystal Research:

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, also known as 4'-(octyloxy)-4-biphenylcarbonitrile (8OCB), is a well-studied liquid crystal (LC) material. Liquid crystals exhibit properties of both liquids and solids, and their unique properties make them valuable for various technological applications []. 8OCB belongs to the class of nematic liquid crystals, which display a long-range orientational order of the molecules but lack positional order [].

Research on 8OCB focuses on understanding its phase transitions, electro-optical properties, and doping effects.

  • Phase transitions: Researchers investigate the temperature dependence of 8OCB's phases, including the isotropic liquid, nematic, and potentially smectic phases []. This knowledge is crucial for optimizing the material's performance in specific applications.
  • Electro-optical properties: Studies explore how 8OCB responds to electric fields, which is essential for its use in liquid crystal displays (LCDs) []. The response time, viewing angle, and contrast ratio are all crucial parameters for LCD performance.
  • Doping effects: Doping involves introducing small amounts of foreign molecules into the LC material. Researchers investigate how dopants influence 8OCB's properties, such as viscosity, conductivity, and response times, to improve its performance for specific applications [].

Beyond Liquid Crystals:

While the primary application of 8OCB lies in liquid crystals, some research explores its potential in other areas:

  • Organic photovoltaics: Studies investigate the use of 8OCB as a hole transport material in organic solar cells, which could improve their efficiency [].
  • Sensor applications: The unique properties of 8OCB are being explored for developing sensors for various purposes, such as detecting temperature changes or specific molecules [].

The chemical reactivity of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- is primarily dictated by its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the biphenyl structure allows for electrophilic substitution reactions. Additionally, the octyloxy group enhances solubility in organic solvents and may influence the compound's interactions with other chemical species. Specific reactions include:

  • Nucleophilic Addition: The carbon atom of the carbonitrile can be attacked by nucleophiles.
  • Electrophilic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.

Several synthetic routes have been developed for the preparation of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. A common method involves the following steps:

  • Preparation of Intermediate Compounds: Starting from 4-bromoanisole, various intermediates are synthesized through substitution reactions.
  • Formation of the Biphenyl Structure: Coupling reactions are employed to form the biphenyl backbone.
  • Introduction of Functional Groups: The carbonitrile and octyloxy groups are introduced through specific chemical transformations.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- has several applications primarily in the field of liquid crystals:

  • Liquid Crystal Displays: It serves as an important component in liquid crystal display technologies due to its favorable thermal and optical properties.
  • Photocurable Materials: The compound is utilized in the formulation of photocurable copolymers for various applications including coatings and adhesives .
  • Separation Techniques: It can be analyzed using high-performance liquid chromatography (HPLC) methods, making it useful for analytical chemistry applications .

Interaction studies involving [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- focus on its behavior in different environments and with various solvents. Its liquid crystalline nature allows it to respond dynamically to changes in temperature and electric fields. Research into its interactions with other materials can provide insights into its potential uses in electronic devices and sensors.

Several compounds share structural similarities with [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. These include:

  • 4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrile: Similar in structure but with a pentyloxy group instead of an octyloxy group.
  • 4-Cyano-4'-octoxybiphenyl: Contains a cyano group at the para position relative to an octoxy substituent.
  • 4-Octoxyphenylcarbonitrile: A simpler structure lacking the biphenyl core but retaining similar functional groups.
Compound NameMolecular FormulaUnique Features
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-C21H25NOLow molar mass liquid crystal
4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrileC18H19NOPentyloxy substituent
4-Cyano-4'-octoxybiphenylC21H25NCyano group present
4-OctoxyphenylcarbonitrileC16H17NOSimplified structure without biphenyl core

The uniqueness of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- lies in its specific combination of functional groups that confer distinct properties suitable for liquid crystal applications while maintaining a balance between solubility and reactivity.

XLogP3

6.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52364-73-5

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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